Cas no 2306264-86-6 (methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate)

methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate
- AS-79888
- MFCD31808249
- P19874
- 2306264-86-6
- methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate
- Methyl 7-Bromo-4-fluorobenzofuran-5-carboxylate
- SY323477
-
- インチ: 1S/C10H6BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3
- InChIKey: RJEFKWNAJUKWSS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)OC)=C(C2C=COC=21)F
計算された属性
- せいみつぶんしりょう: 271.94843g/mol
- どういたいしつりょう: 271.94843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-250MG |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 250MG |
¥ 5,379.00 | 2023-03-10 | |
Chemenu | CM389595-500mg |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 95%+ | 500mg |
$1630 | 2023-02-17 | |
eNovation Chemicals LLC | D633906-5G |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 5g |
$6595 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-500MG |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 500MG |
¥ 8,962.00 | 2023-03-10 | |
Chemenu | CM389595-10g |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 95%+ | 10g |
$10032 | 2022-09-01 | |
eNovation Chemicals LLC | D633906-500MG |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 500mg |
$1685 | 2024-07-21 | |
eNovation Chemicals LLC | D633906-250MG |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 250mg |
$1010 | 2024-07-21 | |
A2B Chem LLC | BA05435-250mg |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 250mg |
$988.00 | 2024-04-20 | |
A2B Chem LLC | BA05435-1g |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 1g |
$2455.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0024-500mg |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate |
2306264-86-6 | 97% | 500mg |
¥8956.0 | 2024-04-22 |
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
methyl 7-bromo-4-fluoro-benzofuran-5-carboxylateに関する追加情報
Methyl 7-Bromo-4-Fluoro-Benzofuran-5-Carboxylate: A Comprehensive Overview
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate, with the CAS number 2306264-86-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzofurans, which are known for their unique structural properties and diverse applications. The presence of substituents such as bromine and fluorine atoms at specific positions on the benzofuran ring imparts unique electronic and steric characteristics, making it a valuable molecule for various research and industrial purposes.
The structural integrity of methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate lies in its benzofuran core, which consists of a fused benzene ring and a furan ring. The carboxylate group at position 5 further enhances its reactivity and functional versatility. Recent studies have highlighted the potential of this compound in drug design, particularly in targeting specific biological pathways due to its ability to modulate enzyme activities. For instance, research published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
In terms of synthesis, methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is typically derived from multi-step organic reactions involving bromination, fluorination, and esterification processes. The precise control of reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the production process, as reported in a recent study in the European Journal of Organic Chemistry. These advancements not only enhance the efficiency of synthesis but also reduce environmental impact, aligning with current green chemistry principles.
The application of methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Research conducted at the University of Cambridge has shown that derivatives of this compound can be incorporated into organic field-effect transistors (OFETs), demonstrating remarkable charge transport properties. This opens up new avenues for its use in flexible electronics and advanced display technologies.
In addition to its practical applications, methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate serves as a valuable tool in fundamental chemical research. Its structure provides an excellent platform for studying intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical in understanding molecular recognition processes. A study published in the Nature Communications journal utilized this compound to investigate supramolecular assembly mechanisms, contributing to the broader understanding of self-assembling systems.
The global demand for compounds like methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is driven by their versatility across multiple industries. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings. Its inclusion in cutting-edge technologies and therapeutic agents underscores its significance in modern chemistry.
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